(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480114
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6?,7?,8-/m0/s1
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

CAS No.:

Cat. No.: VC16480114

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6?,7?,8-/m0/s1
Standard InChI Key RAOHNBRXEIPXBB-RRQHEKLDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](C2CC1C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O

Introduction

Chemical Identity and Molecular Properties

(3S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS: 1932522-16-1) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . Its IUPAC name, (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid, reflects the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and the carboxylic acid functionality at the C3 position . The SMILES notation CC(C)(C)OC(=O)N1C@@HC(=O)O explicitly defines its stereochemistry and bicyclo[2.1.1]hexane scaffold .

Key identifiers include:

  • InChIKey: RAOHNBRXEIPXBB-RRQHEKLDSA-N

  • Synonym: (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Structural Analysis and Stereochemical Considerations

The molecule features a 2-azabicyclo[2.1.1]hexane core, a strained bicyclic system comprising two fused rings (a three-membered and a two-membered ring). X-ray crystallography and computational modeling confirm that the tert-butoxycarbonyl group occupies an axial position, while the carboxylic acid group resides at the bridgehead carbon (C3) in the (S)-configuration .

Comparative Analysis of Bicyclic Systems

The bicyclo[2.1.1]hexane system distinguishes itself from related frameworks through enhanced ring strain and conformational rigidity:

Bicyclo SystemRing SizesBridgehead AnglesApplications
[2.1.1]hexane3 + 260°Rigid scaffolds for drug design
[3.1.0]hexane4 + 290°Saxagliptin impurity
[2.2.1]heptane5 + 2109.5°Cathepsin C inhibitors

This structural rigidity makes the [2.1.1] system particularly valuable for restricting molecular flexibility in medicinal chemistry .

Comparative Pharmacokinetic Considerations

While the [3.1.0] analog shows oral bioavailability in Saxagliptin formulations , the [2.1.1] system’s reduced ring size may confer distinct ADME properties:

Parameter[2.1.1] System (Predicted)[3.1.0] System (Observed)
LogP1.2 ± 0.30.8
Metabolic StabilityHigh (t₁/₂ > 6h)Moderate (t₁/₂ = 3.5h)
Plasma Protein Binding85%78%

These predictions suggest enhanced lipophilicity and stability for the [2.1.1] derivative .

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